molecular formula C4H4Br2O2 B1217914 1,4-Dibromo-2,3-butanedione CAS No. 6305-43-7

1,4-Dibromo-2,3-butanedione

Cat. No.: B1217914
CAS No.: 6305-43-7
M. Wt: 243.88 g/mol
InChI Key: RZMOICJDRADLCT-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-butanedione is an organic compound with the molecular formula C4H4Br2O2. It is a bifunctional reagent known for its reactivity due to the presence of two bromine atoms and two carbonyl groups. This compound is utilized in various chemical syntheses and industrial applications.

Biochemical Analysis

Biochemical Properties

1,4-Dibromo-2,3-butanedione plays a significant role in biochemical reactions, particularly as a bifunctional reagent. It interacts with enzymes such as pyruvate kinase, causing inactivation through covalent modification . This interaction is concentration-dependent, with a second-order rate constant of 444 min^-1 M^-1 . Additionally, this compound is involved in multicomponent cyclopolymerizations, which are catalyst-free reactions that synthesize functional polyiminofurans containing bromomethyl groups .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with pyruvate kinase, for example, leads to enzyme inactivation, which can disrupt glycolytic pathways and energy production in cells . This disruption can have downstream effects on cellular functions and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves covalent binding interactions with biomolecules. For instance, it reacts with pyruvate kinase, leading to enzyme inactivation through covalent modification . This interaction is concentration-dependent and results in the inhibition of the enzyme’s activity. Additionally, this compound’s role in multicomponent cyclopolymerizations involves the formation of bromomethyl groups, which can further interact with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is stable under certain conditions, but its reactivity can lead to degradation products that may have different biochemical effects . Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular function, particularly through its interactions with enzymes and other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects have been observed at high doses, including enzyme inhibition and disruption of metabolic pathways . These effects highlight the importance of dosage considerations in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as pyruvate kinase, influencing metabolic flux and metabolite levels . The compound’s reactivity can lead to the formation of bromomethyl groups, which can further participate in metabolic reactions. These interactions can have significant effects on overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for elucidating its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-butanedione can be synthesized through the bromination of 2,3-butanedione. The reaction typically involves the addition of bromine to 2,3-butanedione in the presence of a solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective formation of the dibromo compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,3-butanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, methanol

Major Products:

Scientific Research Applications

1,4-Dibromo-2,3-butanedione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Acts as a cross-linking agent for proteins and peptides, aiding in the study of protein structures and interactions.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical research.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Comparison with Similar Compounds

  • 1,4-Dibromobutane
  • 2,3-Dibromo-1,4-butanediol
  • 1,4-Dibromo-2-butanol
  • 2,3-Butanedione

Comparison: 1,4-Dibromo-2,3-butanedione is unique due to the presence of both bromine atoms and carbonyl groups, which confer distinct reactivity. Compared to 1,4-dibromobutane, which lacks carbonyl groups, this compound can participate in a wider range of chemical reactions, including those involving carbonyl chemistry. Similarly, 2,3-dibromo-1,4-butanediol and 1,4-dibromo-2-butanol have different functional groups, leading to different reactivity patterns .

Properties

IUPAC Name

1,4-dibromobutane-2,3-dione
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InChI

InChI=1S/C4H4Br2O2/c5-1-3(7)4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMOICJDRADLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)CBr)Br
Source PubChem
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Molecular Formula

C4H4Br2O2
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DSSTOX Substance ID

DTXSID9064219
Record name 2,3-Butanedione, 1,4-dibromo-
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Molecular Weight

243.88 g/mol
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Physical Description

Light yellow powder; [Aldrich MSDS] Irritating odor; [Alfa Aesar MSDS]
Record name 1,4-Dibromo-2,3-butanedione
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CAS No.

6305-43-7
Record name 1,4-Dibromo-2,3-butanedione
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Record name 2,2'-Dibromobiacetyl
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Record name 2,3-Butanedione, 1,4-dibromo-
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Record name 2,3-Butanedione, 1,4-dibromo-
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Record name 1,4-DIBROMOBUTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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